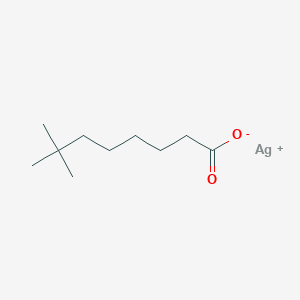
Neodecanoic acid, silver(1+) salt
Cat. No. B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04994352
Procedure details


Silver neodecanoate was prepared according to the procedure as disclosed in Armstrong, U.S. Pat. No. 4,555,501 herein incorporated by reference, from silver (I) oxide and neodecanoic acid. A slurry of 5 ml neodecanoic acid and 5 ml absolute ethanol was heated to 80° C. in an oil bath. Approximately 1.7 grams Ag2O was added slowly and the resulting solution was heated for approximately 5 minutes. One drop of 30 percent by weight H2O2 was added to the resulting solution to oxidize any prereduced silver metal. After the addition of H2O2 the solution was clear yellow. Absolute ethanol was added to the solution to precipitate white silver neodecanoate. The precipitate was filtered and reslurried twice in absolute ethanol. An amount of the dye, 3,3'-di(3-acetoxypropyl-11-diphenylamino-10,12-ethylene-5,5',6,6'-dibenzothiatricarbocyanine perchlorate) was added to a methylene chloride solution to provide a 0.01 molar solution. To this solution was added 1 weight percent silver neodecanoate and 1 weight percent polystyrene, based upon the weight of the solution. This solution was spin-coated onto a glass substrate to provide an active layer approximately 1 μm thick.




[Compound]
Name
Ag2O
Quantity
1.7 g
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[Ag-:1]=O.[C:3]([OH:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10].OO.[Ag]>C(O)C>[C:3]([O-:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12].[Ag+:1] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ag-]=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
[Compound]
|
Name
|
Ag2O
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ag]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was heated for approximately 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate white silver neodecanoate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An amount of the dye, 3,3'-di(3-acetoxypropyl-11-diphenylamino-10,12-ethylene-5,5',6,6'-dibenzothiatricarbocyanine perchlorate) was added to a methylene chloride solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
